molecular formula C18H13F2N5O2S2 B14972990 N1-(2,5-difluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2,5-difluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B14972990
M. Wt: 433.5 g/mol
InChI Key: SATXOPYPBGYIFT-UHFFFAOYSA-N
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Description

N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of fluorinated phenyl, thiophene, triazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C18H13F2N5O2S2

Molecular Weight

433.5 g/mol

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C18H13F2N5O2S2/c19-10-3-4-12(20)13(8-10)22-17(27)16(26)21-6-5-11-9-29-18-23-15(24-25(11)18)14-2-1-7-28-14/h1-4,7-9H,5-6H2,(H,21,26)(H,22,27)

InChI Key

SATXOPYPBGYIFT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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